JQ-1 carboxylic acid

Overview

Description

JQ-1 carboxylic acid is a derivative of (+)-JQ-1, a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins include BRD2, BRD3, BRD4, and the testis-specific protein BRDT. This compound is primarily used in scientific research for its ability to inhibit BET bromodomains, making it a valuable tool in the study of gene regulation and epigenetics .

Mechanism of Action

Target of Action

JQ-1 carboxylic acid is a derivative of (+)-JQ-1 and is known to be a potent inhibitor of the BET bromodomain . The primary target of this compound is the bromodomain-containing protein 4 (BRD4) . BRD4 is a histone modification reader and transcriptional regulator that interacts with acetylated lysine histone motifs, transcription factors (TFs), transcription co-activators, and RNA polymerase II .

Mode of Action

This compound acts by binding competitively to the bromodomains of BRD4 . This competitive inhibition disrupts the interaction between BRD4 and acetylated lysine histone motifs, thereby affecting the transcriptional regulation mediated by BRD4 .

Biochemical Pathways

The inhibition of BRD4 by this compound affects various biochemical pathways. BRD4 binds to enhancers with histone H3 acetylated at lysine 27 (H3K27Ac) and mediator complex subunit 1 in a cell type-specific manner. It also binds to promoter regions with the oncogenic TFs MYC and E2F1 in a cell type-common manner . The inhibition of these interactions by this compound can affect the transcriptional regulation of various genes involved in these pathways .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The result of this compound’s action is the inhibition of BRD4-mediated transcriptional regulation. This leads to anti-proliferative effects in various types of cancer . Additionally, this compound has been reported to downregulate PD-L1 expression on the surface of tumor cells .

Action Environment

The effectiveness of this compound may depend on the specific cellular context, including the presence of specific transcription factors and co-activators, the state of histone acetylation, and the specific type of cancer cells being targeted .

Biochemical Analysis

Biochemical Properties

JQ-1 carboxylic acid interacts with the BET family of bromodomain proteins, inhibiting their function . It has been shown to downregulate PD-L1 expression on the surface of B16F10 cells . The compound’s interaction with these proteins disrupts their ability to recognize acetylated lysine residues, such as those on histone 4 . This disruption can affect the transcription process and the association of proteins with active genes .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it can inhibit cell growth and induce apoptosis . It has also been found to downregulate c-MYC and HKII expression levels and induce p21 expression . Furthermore, it can decrease the expression of the immune suppressive molecule PD-L1 on antigen-presenting cells (APCs), thereby restoring the reactivity of anergic CD4+ T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the BET family of bromodomain proteins . By inhibiting these proteins, this compound disrupts their ability to recognize acetylated lysine residues, which can affect the transcription process . Additionally, it can be used to synthesize PROTACs, which can target the degradation of BRD4 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to induce a dose- and time-dependent cell death in cell lines

Metabolic Pathways

This compound is involved in the metabolic pathways related to the BET family of bromodomain proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JQ-1 carboxylic acid involves several steps, starting from the precursor (+)-JQ-1. One common method includes the stereoselective alkylation of an N-protected aspartic acid derivative, followed by a series of reactions to introduce the carboxylic acid functional group. This method ensures high enantiomeric purity and avoids the need for chiral chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of automated reactors and purification systems to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

JQ-1 carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of alcohols to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of carboxylic acids to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic, alkaline, or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting carboxylic acids to acyl chlorides.

Major Products

Oxidation: Formation of carboxylic acids from primary alcohols.

Reduction: Formation of primary alcohols from carboxylic acids.

Substitution: Formation of acyl chlorides from carboxylic acids.

Scientific Research Applications

JQ-1 carboxylic acid is widely used in scientific research due to its ability to inhibit BET bromodomains. Some of its applications include:

Chemistry: Used as a precursor for the synthesis of PROTACs (proteolysis-targeting chimeras) that target BET bromodomains for degradation

Biology: Studied for its role in gene regulation and epigenetic modifications.

Industry: Utilized in the development of new therapeutic agents and as a tool for drug discovery.

Comparison with Similar Compounds

Similar Compounds

(+)-JQ-1: The parent compound of JQ-1 carboxylic acid, also a potent BET bromodomain inhibitor.

®-(-)-JQ1: An enantiomer of (+)-JQ-1 with similar inhibitory properties.

ET-JQ1-OMe: A bumped thienodiazepine-based BET inhibitor with high selectivity for certain bromodomain mutants.

Uniqueness

This compound is unique due to its carboxylic acid functional group, which allows for conjugation reactions and the synthesis of PROTACs. This makes it a versatile tool in both basic research and therapeutic development .

Biological Activity

JQ-1 carboxylic acid is a derivative of the BET bromodomain inhibitor JQ1, which has gained attention for its potential applications in cancer therapy and other therapeutic areas. This compound functions primarily by inhibiting BET proteins, which are epigenetic regulators involved in various cellular processes, including gene expression and cell cycle regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

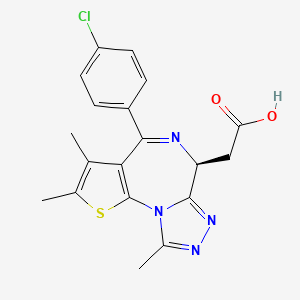

- Chemical Name : (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid

- Molecular Weight : 400.88 g/mol

- CAS Number : 202592-23-2

- Purity : ≥98%

- Solubility : Soluble in DMSO (30 mg/mL at 25°C)

This compound operates through the inhibition of BET bromodomains, particularly BRD4. By binding to these domains, it disrupts the interaction between BET proteins and acetylated histones, leading to altered gene expression profiles. This mechanism has been linked to the downregulation of oncogenes such as c-Myc and PD-L1, which are critical for tumor growth and immune evasion.

Inhibition of Cancer Cell Growth

Numerous studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines:

In a study involving triple-negative breast cancer (TNBC), nanoparticles loaded with JQ-1 (N-JQ1) showed a significant decrease in cell viability, adhesion, and migration compared to controls. At a concentration of 0.05 µM, N-JQ1 reduced viability by approximately 50% in MDA-MB 231 cells .

Effects on Gene Expression

This compound has been shown to modulate gene expression significantly:

- c-Myc Downregulation : Critical for tumor proliferation; inhibition leads to reduced tumor growth.

- PD-L1 Expression : Downregulation enhances anti-tumor immunity by promoting T-cell activation against tumors .

Study on Triple-Negative Breast Cancer

A study investigated the effects of N-JQ1 on TNBC models both in vitro and in vivo. The results indicated that treatment with N-JQ1 significantly inhibited tumor growth while maintaining normal tissue morphology in vital organs such as the liver and kidneys .

Study on Mesenchymal Stem Cells

Another study assessed the impact of JQ-1 on mesenchymal stem cells (MSCs). It was found that JQ-1 induced G1 cell cycle arrest but did not lead to apoptosis or senescence, suggesting potential implications for regenerative therapies where MSCs play a crucial role .

Properties

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOSBOOJFIRCSO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202592-23-2 | |

| Record name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.